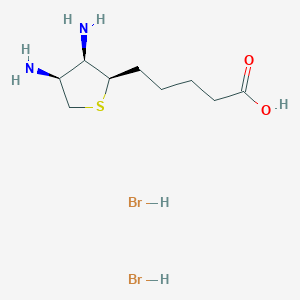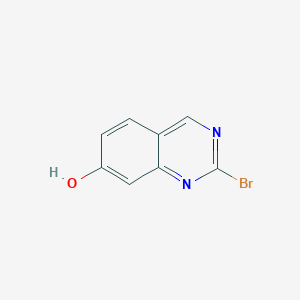
tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H15ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate typically involves the reaction of 6-chloro-4-methoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
- Substitution reactions typically yield derivatives where the chlorine atom is replaced by other functional groups.
- Oxidation and reduction reactions yield various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- tert-Butyl (6-methoxypyridin-3-yl)carbamate
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
Comparison:
- tert-Butyl (6-methoxypyridin-3-yl)carbamate: Similar structure but lacks the chlorine atom, which can affect its reactivity and applications .
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Contains an iodine atom instead of a methoxy group, leading to different chemical properties and reactivity .
- tert-Butyl (2-chloropyridin-4-yl)carbamate: The position of the chlorine atom is different, which can influence its chemical behavior and applications .
Conclusion
tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C11H15ClN2O3 |
|---|---|
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
tert-butyl N-(6-chloro-4-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-7-6-13-9(12)5-8(7)16-4/h5-6H,1-4H3,(H,14,15) |
Clave InChI |
OGSZDWRUHPLQEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(C=C1OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


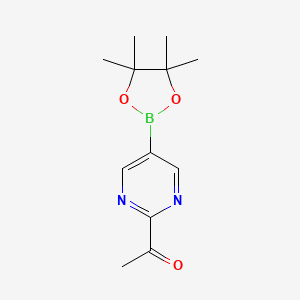
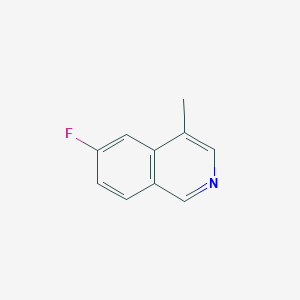



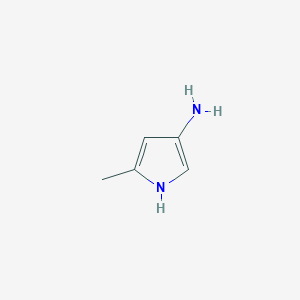
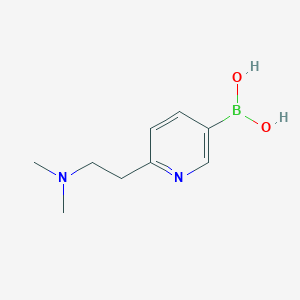
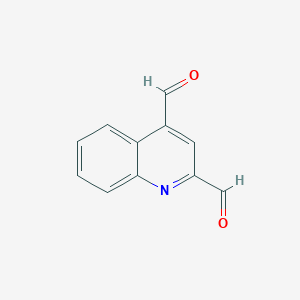

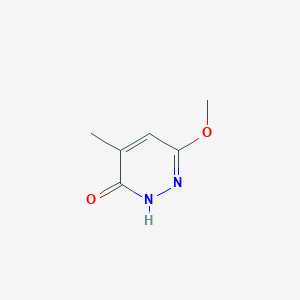
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
